molecular formula C6Cl4F7IO B14402890 2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride CAS No. 88639-64-9

2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride

Cat. No.: B14402890
CAS No.: 88639-64-9
M. Wt: 489.8 g/mol
InChI Key: SNORDQXSBPFPLS-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride is a complex organohalogen compound It is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, attached to a hexanoyl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride typically involves multi-step organic reactions. One common method includes the halogenation of a hexanoyl chloride precursor with chlorine, fluorine, and iodine under controlled conditions. The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogen gases. The process must be carefully controlled to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. Safety measures are crucial due to the hazardous nature of the halogen gases involved.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other nucleophiles, such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce partially dehalogenated compounds.

Scientific Research Applications

2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce multiple halogen atoms into target molecules.

    Biology: Investigated for its potential use in biochemical assays and as a labeling agent for biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with halogenated functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple halogens.

Mechanism of Action

The mechanism by which 2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride exerts its effects involves the interaction of its halogen atoms with various molecular targets. The halogen atoms can form strong bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can affect the reactivity and properties of the target molecules, making the compound useful in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorobenzoyl chloride: Another halogenated compound with similar reactivity but different structural features.

    Cyanuric chloride: Contains multiple chlorine atoms and is used in similar applications in organic synthesis.

    2,4,6-Trichloroanisole: Known for its role in cork taint in wines, it has a different application profile but shares the presence of multiple chlorine atoms.

Uniqueness

2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride is unique due to the combination of chlorine, fluorine, and iodine atoms in its structure. This combination imparts distinct chemical properties, such as high reactivity and the ability to form stable complexes with various nucleophiles. Its unique structure makes it valuable for specialized applications in research and industry.

Properties

CAS No.

88639-64-9

Molecular Formula

C6Cl4F7IO

Molecular Weight

489.8 g/mol

IUPAC Name

2,4,6-trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride

InChI

InChI=1S/C6Cl4F7IO/c7-1(19)2(8,11)4(13,14)3(9,12)5(15,16)6(10,17)18

InChI Key

SNORDQXSBPFPLS-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(F)(Cl)I)(F)F)(F)Cl)(F)F)(F)Cl)Cl

Origin of Product

United States

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